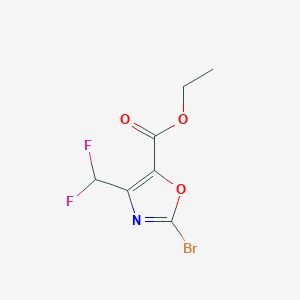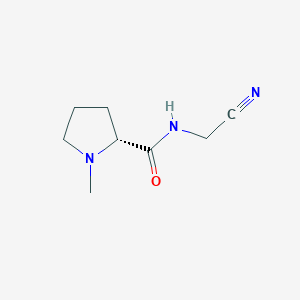![molecular formula C15H16N2O5 B2976627 ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 379239-02-8](/img/structure/B2976627.png)
ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl carbazate with phenyl isocyanate under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature. The reaction is usually carried out at room temperature, and the product is isolated by washing the reaction mixture with a small amount of solvent followed by filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of reagents can be implemented to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major products would be the corresponding alcohols.
Substitution: The major products would be the substituted phenyl derivatives.
科学的研究の応用
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate
- Ethyl 1-[4-(methylcarbamoyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxyl and ester functionalities.
特性
IUPAC Name |
ethyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-14(19)10-5-7-11(8-6-10)17-9-12(18)13(16-17)15(20)22-4-2/h5-9,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERRSBYQKFWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B2976547.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)


![2-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-4-(2,6-dichlorophenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2976557.png)
![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)


![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)
![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)
